molecular formula C21H22N2O6S2 B2759525 Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate CAS No. 922577-93-3

Ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate

Cat. No. B2759525
CAS RN: 922577-93-3
M. Wt: 462.54
InChI Key: XVCUDXQTTCKQRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperidine ring, and a benzofuran ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom . Piperidine is a six-membered ring with one nitrogen atom. Benzofuran is a compound that consists of fused benzene and furan rings.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has explored the synthesis and potential transformations of compounds structurally related to ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate, focusing on their chemical properties and reactions. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have shown reactivity with secondary amines, leading to the formation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives, suggesting a pathway for generating diverse chemical structures from furan-based carboxylates (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Biological Activity and Medicinal Chemistry

Compounds with structural similarities to ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate have been investigated for their biological activities. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with one compound showing promising results in inhibiting the GyrB ATPase activity and DNA gyrase of M. tuberculosis, indicating potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Antimicrobial and Antibacterial Studies

Research on derivatives structurally related to the compound of interest has demonstrated antimicrobial and antibacterial properties. A study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased moderate to significant antibacterial activity, underlining the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Synthesis and Characterisation of Novel Compounds

Further research into the synthesis and characterization of novel compounds related to ethyl 3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate has led to the development of molecules with potential therapeutic applications. For instance, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for their antimicrobial activity, demonstrating the versatility of these frameworks in generating compounds with desired biological activities (Spoorthy et al., 2021).

properties

IUPAC Name

ethyl 3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S2/c1-2-28-21(25)19-18(15-6-3-4-7-16(15)29-19)22-20(24)14-9-11-23(12-10-14)31(26,27)17-8-5-13-30-17/h3-8,13-14H,2,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCUDXQTTCKQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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